5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .Scientific Research Applications
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Imidazole Containing Compounds
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial) .
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Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines
- Field : Medicinal Chemistry
- Application : These compounds were synthesized for their potential antimicrobial activity .
- Methods : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
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Imidazole-2-thione Derivatives
- Field : Medicinal Chemistry
- Application : Imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .
- Methods : The synthesis of imidazole-2-thione derivatives involves the reaction of phenylurea with other compounds using a microwave-enhanced method .
- Results : Imidazole-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
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Imidazolidine-2-thione Derivatives
- Field : Medicinal Chemistry
- Application : Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
- Methods : The synthesis of imidazolidine-2-thione derivatives involves the reaction of phenylurea with other compounds using a microwave-enhanced method .
- Results : Imidazolidine-2-thione derivatives have found applications in diverse therapeutic areas .
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Pyrrolonyl Benzoic Acid Derivative
- Field : Medicinal Chemistry
- Application : This compound selectively and non-covalently binds to STAT3 and inhibits its DNA binding activity in a dose and time dependent manner .
- Methods : The synthesis of this compound involves the reaction of 3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl with benzoic acid .
- Results : This compound reduces the expression of STAT3 .
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1,3,4-Thiadiazoles
- Field : Medicinal Chemistry
- Application : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores. They display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity as well as acetylcholinesterase inhibition for the treatment of Alzheimer disease .
- Methods : The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates .
- Results : 1,3,4-Thiadiazoles have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
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Thiazoles
- Field : Medicinal Chemistry
- Application : Thiazoles can be found in drugs developed for the treatment of allergies , hypertension , inflammation , schizophrenia , bacterial infections , HIV , sleep disorders and more recently, for the treatment of pain , as fibrinogen receptor antagonists with antithrombotic activity , and as new inhibitors of bacterial DNA gyrase B .
- Methods : The synthesis of thiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates .
- Results : Thiazoles have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
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1,2,4-Triazolopyrimidines
- Field : Medicinal Chemistry
- Application : 1,2,4-Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .
- Methods : The synthesis of 1,2,4-triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates .
- Results : 1,2,4-Triazolopyrimidines have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
properties
IUPAC Name |
5-phenyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)11-12(10-6-2-1-3-7-10)19-14(15-11)16-8-4-5-9-16/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPNDVRXFRCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N3C=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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